molecular formula C10H9NO2 B077749 5-Methyl-1H-indole-2-carboxylic acid CAS No. 10241-97-1

5-Methyl-1H-indole-2-carboxylic acid

Cat. No.: B077749
CAS No.: 10241-97-1
M. Wt: 175.18 g/mol
InChI Key: DAITVOCMWPNFTL-UHFFFAOYSA-N
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Description

5-Methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound has a molecular formula of C10H9NO2 and is characterized by a methyl group at the 5-position and a carboxylic acid group at the 2-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1H-indole-2-carboxylic acid typically involves the esterification of indole-5-carboxylic acid followed by methylation. One common method is the reaction of indole-5-carboxylic acid with methanol in the presence of a strong acid catalyst to form methyl indole-5-carboxylate . This intermediate can then be methylated using methyl iodide and a base such as potassium carbonate to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification under acidic or basic conditions. In a key study:

Reaction TypeReagents/ConditionsProductYieldReference
EsterificationEthanol/H<sub>2</sub>SO<sub>4</sub>, refluxEthyl 5-methyl-1H-indole-2-carboxylate92%
HydrolysisNaOH/MeOH, 40°CRegenerated carboxylic acid85%

This reversible reactivity enables temporary protection of the carboxyl group during synthetic modifications .

Electrophilic Substitution

The indole ring undergoes electrophilic substitution at positions 3 and 6, influenced by the electron-donating methyl group at position 5.

Key Reactions:

  • Bromination :

    5 Methyl 1H indole 2 carboxylic acidDMF 0 CNBS4 Bromo 5 methyl 1H indole 2 carboxylic acid\text{5 Methyl 1H indole 2 carboxylic acid}\xrightarrow[\text{DMF 0 C}]{\text{NBS}}\text{4 Bromo 5 methyl 1H indole 2 carboxylic acid}

    Yield: 78% (analogous to)

  • Nitration :

    HNO3/H2SO45 Methyl 3 nitro 1H indole 2 carboxylic acid\text{HNO}_3/\text{H}_2\text{SO}_4\rightarrow \text{5 Methyl 3 nitro 1H indole 2 carboxylic acid}

    Yield: 65% (predicted based on )

Cross-Coupling Reactions

The halogenated derivatives participate in palladium-catalyzed couplings:

Reaction TypeConditionsProductApplicationReference
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMEBiaryl derivativesHIV-1 integrase inhibitors
Buchwald-HartwigPd(OAc)<sub>2</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>Aminated indolesAnticancer agents

Mannich Reaction

The NH group of the indole core reacts with formaldehyde and secondary amines:

5 Methyl 1H indole 2 carboxylic acid+HCHO+MorpholineEtOH3 Morpholinomethyl 5 methyl 1H indole 2 carboxylic acid\text{5 Methyl 1H indole 2 carboxylic acid}+\text{HCHO}+\text{Morpholine}\xrightarrow{\text{EtOH}}\text{3 Morpholinomethyl 5 methyl 1H indole 2 carboxylic acid}

Yield: 80% (analogous to )

Oxidation and Reduction

The indole ring undergoes redox transformations:

ProcessReagentsProductYieldReference
OxidationKMnO<sub>4</sub>, H<sub>2</sub>O5-Methylindole-2,3-dione70%
ReductionH<sub>2</sub>, Pd/C5-Methylindoline-2-carboxylic acid90%

Decarboxylation

Thermal or catalytic decarboxylation produces pharmaceutically relevant intermediates:

5 Methyl 1H indole 2 carboxylic acidΔ,Cu powder5 Methylindole+CO2\text{5 Methyl 1H indole 2 carboxylic acid}\xrightarrow{\Delta,\text{Cu powder}}\text{5 Methylindole}+\text{CO}_2

Yield: 88% (based on )

Biological Activity Correlation

Structural modifications directly impact bioactivity:

DerivativeBiological ActivityIC<sub>50</sub>/EC<sub>50</sub>TargetReference
4-Bromo analogHIV-1 integrase inhibition12.41 μMViral replication
3-Formyl analogAntimicrobial15.2 μg/mLStaphylococcus aureus

Comparative Reactivity Table

Reaction TypePosition ModifiedKey Functional GroupIndustrial Relevance
EsterificationC2 carboxylEster formationDrug prodrug synthesis
BrominationC4/C7C-Br bondCross-coupling precursors
MannichC3Aminomethyl groupCNS-targeted drugs

Scientific Research Applications

5-Methyl-1H-indole-2-carboxylic acid features a methyl group at the 5-position of the indole ring, which influences its pharmacological properties and interactions with biological targets. The compound exhibits significant hydrogen bonding capabilities due to its carboxylic acid group, making it a versatile building block in organic synthesis.

Medicinal Chemistry

This compound has been explored for its potential as a precursor in the synthesis of various pharmaceutical agents, particularly those targeting cancer pathways. Notably, it has been implicated in the development of Pin1 inhibitors, which are being investigated for their antitumor properties .

Case Study: Synthesis of Pin1 Inhibitors

  • Objective : To synthesize inhibitors targeting the Pin1 protein involved in cancer progression.
  • Method : Utilization of this compound as a key intermediate.
  • Results : Compounds derived from this acid demonstrated significant inhibitory activity against Pin1, suggesting potential therapeutic applications in oncology.

Neuroprotection Studies

Recent studies have indicated that derivatives of this compound may offer neuroprotective effects. For instance, post-ischemic administration of related compounds has shown promise in preserving mitochondrial function and reducing oxidative stress during stroke recovery .

Case Study: Neuroprotective Effects

  • Objective : Evaluate neuroprotective properties in stroke models.
  • Method : Administration of 5-methoxyindole derivatives.
  • Results : Enhanced mitochondrial function and reduced neuronal damage were observed, highlighting the compound's potential for neuroprotective therapies.

Material Science

The compound has also been studied for its role in material science, particularly in the development of metal-organic frameworks (MOFs). These frameworks utilize indole derivatives for their structural integrity and potential applications in gas storage and catalysis .

Case Study: Metal-Organic Frameworks

  • Objective : Synthesize MOFs using this compound.
  • Method : Coordination with metal ions to form stable frameworks.
  • Results : The resulting MOFs exhibited high surface areas and porosity, making them suitable for applications in gas adsorption.

Mechanism of Action

The mechanism of action of 5-Methyl-1H-indole-2-carboxylic acid is not well-documented. indole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. For example, some indole derivatives inhibit enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 5-position and carboxylic acid group at the 2-position make it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Biological Activity

5-Methyl-1H-indole-2-carboxylic acid (5-MICA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

5-MICA is an indole derivative characterized by the presence of a methyl group at the 5-position and a carboxylic acid at the 2-position. This structural configuration is critical for its interaction with biological targets.

Biological Activities

5-MICA exhibits a broad spectrum of biological activities, which can be categorized as follows:

  • Antiviral Activity : Indole derivatives, including 5-MICA, have been shown to inhibit HIV-1 integrase, an essential enzyme for viral replication. For example, structural modifications of indole-2-carboxylic acid derivatives have resulted in compounds with IC50 values as low as 0.13 μM against HIV-1 integrase . This suggests that 5-MICA could serve as a scaffold for developing potent antiviral agents.
  • Anticancer Properties : Research indicates that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. A study demonstrated that modifications to the indole structure can enhance anticancer activity, with some derivatives showing improved efficacy compared to the parent compound .
  • Anti-inflammatory Effects : 5-MICA has shown potential anti-inflammatory properties by modulating various signaling pathways involved in inflammation. It may inhibit enzymes responsible for inflammatory responses, thus reducing tissue damage during inflammatory conditions .
  • Antimicrobial Activity : Indole derivatives have been reported to possess antimicrobial properties against various pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting key metabolic pathways .

The biological activity of 5-MICA can be attributed to several mechanisms:

  • Enzyme Inhibition : 5-MICA interacts with specific enzymes, potentially acting as an inhibitor or modulator. For instance, it may inhibit integrase by chelating metal ions within the enzyme's active site, which is crucial for its function .
  • Cell Signaling Modulation : The compound influences cellular signaling pathways, affecting gene expression and cellular metabolism. This modulation can lead to altered cell proliferation and survival rates, particularly in cancer cells.
  • Receptor Binding : The indole structure allows for high-affinity binding to various receptors, which can initiate downstream signaling cascades that affect numerous biological processes .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of 5-MICA is essential for its therapeutic application. Factors such as absorption, distribution, metabolism, and excretion (ADME) influence its bioavailability:

  • Absorption : The carboxylic acid group enhances solubility in aqueous environments, potentially improving absorption rates.
  • Metabolism : The compound may undergo metabolic transformations via cytochrome P450 enzymes, leading to various metabolites with distinct biological activities.
  • Distribution : Specific transport proteins facilitate the distribution of 5-MICA within tissues, influencing its therapeutic efficacy and potential side effects.

Case Studies

  • HIV-1 Integrase Inhibition : A study evaluated the inhibitory effects of 5-MICA derivatives on HIV-1 integrase. Compounds derived from 5-MICA exhibited IC50 values ranging from 0.13 to 32 μM, highlighting their potential as antiviral agents .
  • Cancer Cell Line Studies : In vitro studies demonstrated that certain derivatives of 5-MICA could significantly reduce cell viability in various cancer cell lines (e.g., MCF-7 breast carcinoma), showcasing their anticancer potential .
  • Inflammatory Response Models : Animal models have shown that administration of 5-MICA leads to reduced markers of inflammation in tissues subjected to inflammatory stimuli, supporting its use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methyl-1H-indole-2-carboxylic acid?

Methodological Answer: Synthesis typically involves condensation or functionalization of indole precursors. For example:

  • Alkylation/Carboxylation : Introduce the methyl group at the indole 5-position using methylating agents (e.g., methyl iodide) under basic conditions, followed by carboxylation at the 2-position via Friedel-Crafts acylation.
  • Heterocyclic Assembly : Use 3-formylindole intermediates (e.g., 3-formyl-1H-indole-2-carboxylic acid) reacted with thiazolidinone derivatives in acetic acid under reflux with sodium acetate as a catalyst (similar to Scheme 1 in ). Post-synthesis, validate purity via HPLC (>95%) and confirm structure via 1H^1H-NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the physicochemical properties of this compound?

Methodological Answer: Key properties include:

PropertyPredicted ValueExperimental Method
pKa4.09 ± 0.30Potentiometric titration
Boiling Point1088.5 ± 65.0 °CThermogravimetric analysis (TGA)
Density1.41 ± 0.1 g/cm³Pycnometry
Solubility profiles should be tested in DMSO, ethanol, and aqueous buffers using UV-Vis spectroscopy. Stability under varying pH and temperature can be assessed via accelerated degradation studies .

Q. What analytical techniques are critical for verifying structural integrity?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm methyl and carboxylic acid substituents.
  • Mass Spectrometry : HRMS to validate molecular weight (expected: 189.18 g/mol).
  • X-ray Crystallography : For crystalline derivatives, resolve bond angles and confirm regiochemistry (as demonstrated for structurally similar indoles in ).

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound derivatives?

Methodological Answer:

  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-methyl bonds).
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to improve reaction kinetics.
  • Purification : Use preparative HPLC with C18 columns to isolate high-purity fractions. Monitor by thin-layer chromatography (TLC) during intermediate steps .

Q. How to address discrepancies in reported biological activity data for indole-2-carboxylic acid derivatives?

Methodological Answer:

  • Triangulation : Validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability assays).
  • Batch Analysis : Compare purity across synthesis batches via HPLC to rule out impurities (e.g., 5-chloro or 5-fluoro byproducts, as seen in ).
  • Structural Analog Testing : Evaluate analogs (e.g., 5-trifluoromethyl or 5-hydroxy derivatives ) to isolate substituent-specific effects .

Q. What computational methods predict the reactivity of this compound in drug design?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites.
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina.
  • ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP = 1.63, as in ) .

Q. How to assess stability under experimental storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via HPLC.
  • Light Sensitivity : Expose to UV/visible light and track photodegradation products.
  • pH Stability : Test solubility and integrity in buffers (pH 3–9) over 72 hours .

Q. Contradiction Analysis & Troubleshooting

Q. Why might NMR spectra show unexpected peaks in synthesized batches?

Methodological Answer:

  • Byproduct Identification : Compare with spectra of known impurities (e.g., 5-chloroindole-2-carboxylic acid ).
  • Solvent Artifacts : Ensure complete solvent removal; residual DMSO-d6 peaks may appear at 2.5 ppm.
  • Tautomerization : Check for keto-enol tautomerism in carboxylic acid groups, which alters peak splitting .

Q. How to resolve conflicting cytotoxicity results in cell-based assays?

Methodological Answer:

  • Dose-Response Curves : Test 0.1–100 µM ranges to identify non-linear effects.
  • Cell Line Validation : Use multiple lines (e.g., HEK293, HeLa) to rule out cell-specific toxicity.
  • Metabolite Interference : Test stability in cell culture media; indole derivatives may degrade under high serum conditions .

Properties

IUPAC Name

5-methyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-2-3-8-7(4-6)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAITVOCMWPNFTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20293351
Record name 5-Methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10241-97-1
Record name 10241-97-1
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Record name 5-Methyl-1H-indole-2-carboxylic acid
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Record name 5-methyl-1H-indole-2-carboxylic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

5-Methyl-1H-indole-2-carboxylic acid
5-Methyl-1H-indole-2-carboxylic acid
5-Methyl-1H-indole-2-carboxylic acid
5-Methyl-1H-indole-2-carboxylic acid
5-Methyl-1H-indole-2-carboxylic acid
5-Methyl-1H-indole-2-carboxylic acid

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